molecular formula C17H11NO7 B11153923 {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid

{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid

Cat. No.: B11153923
M. Wt: 341.27 g/mol
InChI Key: GQOWSPHAQCQUFT-UHFFFAOYSA-N
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Description

2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETIC ACID typically involves a multi-step process. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate with a boronic acid derivative under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene .

Chemical Reactions Analysis

2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETIC ACID undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETIC ACID involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chromen-2-one moiety can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETIC ACID can be compared with other coumarin derivatives such as:

Properties

Molecular Formula

C17H11NO7

Molecular Weight

341.27 g/mol

IUPAC Name

2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetic acid

InChI

InChI=1S/C17H11NO7/c19-16(20)9-24-12-4-5-13-14(8-17(21)25-15(13)7-12)10-2-1-3-11(6-10)18(22)23/h1-8H,9H2,(H,19,20)

InChI Key

GQOWSPHAQCQUFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)O

Origin of Product

United States

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